(R)-2-Acetamido-5-methylhexanoic acid

Vestibular Compensation Neuropharmacology Enantiomer Comparison

This chiral (R)-enantiomer is the essential negative control for neurological research programs evaluating N-acetyl-L-leucine. Unlike the active L-form, N-acetyl-D-leucine consistently demonstrates no therapeutic efficacy in preclinical models of ataxia, vertigo, and lysosomal storage disorders, making it the definitive stereospecific comparator. It is also a critical chiral reference standard for enantiopurity method validation and a specialized substrate for D-aminoacylase characterization. Do not substitute with racemic mixtures or the L-enantiomer—only the D-form ensures valid pharmacological baseline data and analytical accuracy.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13514231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Acetamido-5-methylhexanoic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)NC(=O)C
InChIInChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1
InChIKeyDVFFMAIDIFRYDO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Acetamido-5-methylhexanoic Acid: A Chiral N-Acetylated Amino Acid for Research and Procurement


(R)-2-Acetamido-5-methylhexanoic acid, also known as N-acetyl-D-leucine or Ac-D-Leu-OH, is a chiral, N-acetylated derivative of the branched-chain amino acid D-leucine [1]. This small molecule modification, where an acetyl group is added to the amino terminus, fundamentally alters its physicochemical properties compared to its parent amino acid, converting it from a zwitterion to a neutral species or anion at physiological pH [2]. This transformation has profound implications for its biological behavior, particularly in terms of cellular uptake and distribution, which are distinct from both its non-acetylated parent and its enantiomer, N-acetyl-L-leucine [2]. The compound is a key research tool for investigating stereospecific biological processes and serves as a critical comparator in the development of N-acetyl-L-leucine as a therapeutic agent for neurological disorders [3].

Why N-Acetyl-D-Leucine Cannot Be Substituted with Its Enantiomer or Racemate for Research


N-Acetyl-D-leucine cannot be generically substituted with its L-enantiomer (N-acetyl-L-leucine) or the racemic mixture (N-acetyl-DL-leucine) due to their profound and well-documented differences in biological activity, pharmacokinetics, and mechanism of action. These differences are not subtle; they represent a fundamental divergence in molecular behavior that stems from stereospecific interactions with cellular machinery. For example, N-acetylation of L-leucine switches its primary transporter from the L-type amino acid transporter (LAT1) to organic anion transporters (OATs) and monocarboxylate transporter type 1 (MCT1), a change that is likely to be stereospecific [1]. Furthermore, direct comparative studies have repeatedly shown that the L-enantiomer is the active component responsible for therapeutic effects in neurological models, while the D-enantiomer consistently demonstrates a lack of efficacy [2][3][4]. Therefore, the selection of N-acetyl-D-leucine is not a matter of preference but a critical scientific necessity for studies requiring an inactive control enantiomer, for investigating stereospecific mechanisms, or for ensuring the validity of comparative pharmacological data.

Quantitative Evidence Guide for Procuring (R)-2-Acetamido-5-methylhexanoic Acid (N-Acetyl-D-Leucine)


N-Acetyl-D-Leucine as a Negative Control Enantiomer in Vestibular Compensation Models

In a head-to-head behavioral study in cats with unilateral vestibular neurectomy (UVN), N-acetyl-D-leucine showed no therapeutic effect on accelerating vestibular compensation, in stark contrast to both N-acetyl-L-leucine and the racemate. This study directly compared the effects of the L-isomer, D-isomer, and the racemate against a placebo (saline) on four key parameters of behavioral recovery [1]. The data establish N-acetyl-D-leucine as an essential negative control for research, confirming that the therapeutic activity of the racemate resides solely in the L-enantiomer.

Vestibular Compensation Neuropharmacology Enantiomer Comparison Cat Model

Lack of Neuroprotective Effect and Survival Benefit of N-Acetyl-D-Leucine in Niemann-Pick Disease Type C Model

In a study using symptomatic and pre-symptomatic Npc1−/− mice (a model for Niemann-Pick disease type C1), N-acetyl-D-leucine failed to replicate the neuroprotective and life-extending effects observed with N-acetyl-L-leucine. While the L-enantiomer and racemate both delayed disease progression and extended lifespan when administered pre-symptomatically, the D-enantiomer conferred no such survival benefit [1]. This demonstrates the strict stereospecificity required for therapeutic activity in this disease model.

Lysosomal Storage Disease Niemann-Pick Type C Neuroprotection Enantiomer Comparison

Differential Pharmacokinetic Profile of N-Acetyl-D-Leucine After Oral Dosing

A pharmacokinetic study in mice revealed a marked difference in plasma exposure between the two enantiomers when administered orally. Following a single 100 mg/kg dose of the racemate (N-acetyl-DL-leucine), the plasma Cmax for N-acetyl-D-leucine was approximately 25-fold higher than that of N-acetyl-L-leucine [1]. This demonstrates that the two enantiomers are handled differently in vivo, with the D-enantiomer achieving substantially higher systemic levels. This difference underscores the need for separate sourcing of the individual enantiomers for precise pharmacokinetic and pharmacodynamic studies.

Pharmacokinetics Enantiomer Comparison Plasma Exposure Mouse Model

D-Ethyl Ester Derivatives as Potent ACC1/2 Inhibitors

While not a direct property of N-acetyl-D-leucine itself, data from BindingDB shows that a D-ethyl ester derivative of a related scaffold (CHEMBL1958360) is a highly potent inhibitor of both Acetyl-CoA carboxylase 1 (ACC1) and ACC2 [1][2]. This is relevant because it demonstrates that the D-stereochemistry can be crucial for binding to these metabolic targets, which are involved in fatty acid synthesis and oxidation. The high potency observed suggests that the (R)-configuration at the alpha-carbon can be a key determinant for interactions with the ACC enzyme family, highlighting the importance of the D-enantiomer for structure-activity relationship (SAR) studies in this area.

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease Lead Discovery

Key Application Scenarios for Procuring (R)-2-Acetamido-5-methylhexanoic Acid


Use as a Stereospecific Negative Control in Neurological Disease Models

In preclinical studies of N-acetyl-L-leucine for neurological conditions such as cerebellar ataxia, vertigo, or lysosomal storage disorders, the D-enantiomer is the definitive negative control. Its consistent lack of therapeutic efficacy in models of vestibular compensation [1] and Niemann-Pick disease type C [2] provides a robust baseline against which the activity of the L-enantiomer can be measured. This ensures that any observed pharmacological effect is due to the stereospecific action of the L-form and not a non-specific property of the acetylated amino acid scaffold.

Investigating Stereospecific Cellular Uptake and Transporter Interactions

Researchers can utilize N-acetyl-D-leucine to probe the stereospecificity of the transporter switch mechanism elucidated for N-acetyl-L-leucine [1]. By comparing the cellular uptake of the D- and L-enantiomers in the presence of specific transporter inhibitors (e.g., for LAT1, OATs, or MCT1), it is possible to map the exact pathways used by each stereoisomer. This is critical for understanding how small changes in chirality can dictate the pharmacokinetic and pharmacodynamic profiles of this important class of molecules [3].

Chiral Building Block for Medicinal Chemistry and Chemical Biology

N-Acetyl-D-leucine serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting enzymes like Acetyl-CoA carboxylase (ACC) where the D-configuration may confer potent inhibitory activity [1][2]. Its use in solid-phase peptide synthesis, as a substrate for D-aminoacylase characterization, or as a resolving agent for other chiral compounds are all established applications that rely on its defined stereochemistry.

Analytical Reference Standard for Enantiomeric Purity Assessment

For quality control and analytical chemistry applications involving the development or manufacturing of N-acetyl-L-leucine as a pharmaceutical ingredient, the D-enantiomer is an essential reference standard. It is required for the development and validation of chiral chromatographic methods (e.g., HPLC or LC-MS) to accurately quantify the enantiomeric purity of the active L-enantiomer, ensuring compliance with regulatory guidelines for drug substance characterization.

Quote Request

Request a Quote for (R)-2-Acetamido-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.